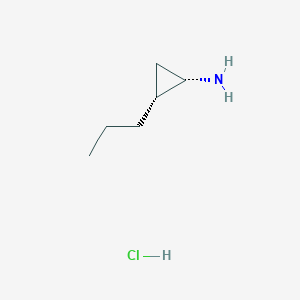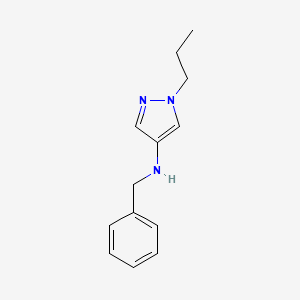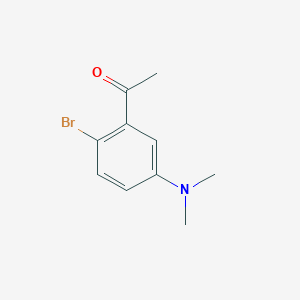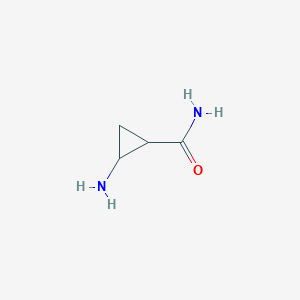![molecular formula C11H31NO2Si3 B11734615 2,2,4,6,6-Pentamethyl-4-[3-(methylamino)propyl]-3,5-dioxa-2,4,6-trisilaheptane](/img/structure/B11734615.png)
2,2,4,6,6-Pentamethyl-4-[3-(methylamino)propyl]-3,5-dioxa-2,4,6-trisilaheptane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4,6,6-Pentamethyl-4-[3-(methylamino)propyl]-3,5-dioxa-2,4,6-trisilaheptane: is a complex organosilicon compound This compound is characterized by its unique structure, which includes multiple silicon atoms and a methylamino group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,2,4,6,6-Pentamethyl-4-[3-(methylamino)propyl]-3,5-dioxa-2,4,6-trisilaheptane typically involves the reaction of organosilicon precursors with appropriate reagents under controlled conditions. The reaction conditions often include the use of catalysts, specific temperatures, and solvents to facilitate the formation of the desired compound.
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, distillation, and crystallization to obtain the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methylamino group or other functional groups are oxidized.
Reduction: Reduction reactions may involve the reduction of specific functional groups within the compound.
Substitution: Substitution reactions can occur, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reducing Agents: Reducing agents such as lithium aluminum hydride may be used.
Substitution Reagents: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may produce compounds with different functional groups.
Applications De Recherche Scientifique
Chemistry: In chemistry, 2,2,4,6,6-Pentamethyl-4-[3-(methylamino)propyl]-3,5-dioxa-2,4,6-trisilaheptane is used as a precursor for the synthesis of other organosilicon compounds. It is also studied for its unique reactivity and properties.
Biology: In biological research, this compound may be used to study the interactions of organosilicon compounds with biological molecules. It can also serve as a model compound for understanding the behavior of similar structures in biological systems.
Medicine: In medicine, the compound’s potential therapeutic applications are explored. It may be investigated for its ability to interact with specific molecular targets, such as enzymes or receptors.
Industry: In industrial applications, the compound is used in the production of advanced materials, coatings, and adhesives. Its unique properties make it suitable for use in high-performance products.
Mécanisme D'action
The mechanism of action of 2,2,4,6,6-Pentamethyl-4-[3-(methylamino)propyl]-3,5-dioxa-2,4,6-trisilaheptane involves its interaction with specific molecular targets. The methylamino group and silicon atoms play a crucial role in these interactions. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are studied to understand the compound’s effects at the molecular level.
Comparaison Avec Des Composés Similaires
2,2,4,6,6-Pentamethylheptane: A branched alkane with similar structural features but lacking the methylamino group and silicon atoms.
N,N-Bis[3-(methylamino)propyl]methylamine: A compound with a similar methylamino group but different overall structure.
Uniqueness: 2,2,4,6,6-Pentamethyl-4-[3-(methylamino)propyl]-3,5-dioxa-2,4,6-trisilaheptane is unique due to its combination of silicon atoms and a methylamino group This unique structure imparts specific reactivity and properties that distinguish it from other similar compounds
Propriétés
Formule moléculaire |
C11H31NO2Si3 |
|---|---|
Poids moléculaire |
293.62 g/mol |
Nom IUPAC |
N-methyl-3-[methyl-bis(trimethylsilyloxy)silyl]propan-1-amine |
InChI |
InChI=1S/C11H31NO2Si3/c1-12-10-9-11-17(8,13-15(2,3)4)14-16(5,6)7/h12H,9-11H2,1-8H3 |
Clé InChI |
ZBPZXFDUBQRMFY-UHFFFAOYSA-N |
SMILES canonique |
CNCCC[Si](C)(O[Si](C)(C)C)O[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-ethyl-N-[(1-ethyl-4-methyl-1H-pyrazol-5-yl)methyl]-1H-pyrazol-4-amine](/img/structure/B11734533.png)
![(2E)-2-[(carbamoylamino)imino]acetic acid](/img/structure/B11734541.png)

![1-methyl-3-[(2-methylpropyl)amino]-1H-pyrazole-5-carboxamide](/img/structure/B11734546.png)
![(2-methoxyethyl)[(1-propyl-1H-pyrazol-4-yl)methyl]amine](/img/structure/B11734560.png)

![1,4-dimethyl-N-{[5-methyl-1-(propan-2-yl)-1H-pyrazol-4-yl]methyl}-1H-pyrazol-5-amine](/img/structure/B11734581.png)
![2-({[1-(2-fluoroethyl)-1H-pyrazol-4-yl]amino}methyl)benzoic acid](/img/structure/B11734596.png)
![{[1-(2-fluoroethyl)-1H-pyrazol-3-yl]methyl}[(1-methyl-1H-pyrazol-5-yl)methyl]amine](/img/structure/B11734601.png)
![(2-methoxyethyl)({[1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl})amine](/img/structure/B11734603.png)




